molecular formula C8H16O3 B106790 Isoamyl lactate CAS No. 19329-89-6

Isoamyl lactate

Cat. No. B106790
CAS RN: 19329-89-6
M. Wt: 160.21 g/mol
InChI Key: CRORGGSWAKIXSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoamyl lactate is a compound that can be synthesized through various catalytic methods. It is an ester formed from lactic acid and isoamyl alcohol. The synthesis of isoamyl lactate has been explored using different catalysts such as p-toluene sulfonic acid, strong acidic cationic exchanged resin, ferric chloride hexahydrate, polyvinyl chloride-ferric chloride resin, chlorinated polyvinyl chloride-ferric chloride resin, ammonium ferric sulfate dodecahydrate, sodium bisulfate monohydrate, vitamin C, and titanium sulfate . These catalysts have been shown to be effective in various studies, with titanium sulfate yielding an esterification rate of 98.38% under optimal conditions .

Synthesis Analysis

The synthesis of isoamyl lactate involves esterification, where lactic acid reacts with isoamyl alcohol. The use of vitamin C as a catalyst has been shown to achieve a 60% yield under specific conditions . Another study demonstrated that using ferric chloride as a catalyst resulted in a 79.3% yield, indicating the effectiveness of this approach . Titanium sulfate has also been used as a catalyst, achieving a high yield of 98.38% . These studies highlight the potential for optimizing the synthesis process to increase the yield of isoamyl lactate.

Molecular Structure Analysis

While the molecular structure of isoamyl lactate is not directly discussed in the provided papers, it can be inferred that the compound is an ester with a structure derived from the alcohol (isoamyl alcohol) and the acid (lactic acid) components. The structure and properties of similar compounds, such as isopentyl lactate, have been characterized using techniques like Fourier transform infrared spectroscopy .

Chemical Reactions Analysis

The chemical reaction involved in the synthesis of isoamyl lactate is an esterification reaction. This reaction can be catalyzed by various substances, as mentioned earlier. The reaction mechanism and kinetics have been studied in the context of isoamyl acetate, a related compound, where a Ping-Pong Bi-Bi mechanism with inhibition by acetic anhydride has been proposed . These insights into the reaction mechanisms can provide a foundation for understanding the reactions involved in isoamyl lactate synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoamyl lactate have been studied, including its density and heat capacity at saturation vapor pressure, which were measured over a temperature range . The vapor pressure data was correlated using the Antoine equation, and the enthalpy of vaporization at atmospheric pressure boiling point was calculated to be 43.27 kJ/mol . These properties are essential for understanding the behavior of isoamyl lactate under various conditions and for its application in different industries.

Scientific Research Applications

Catalysis and Synthesis

Isoamyl lactate can be synthesized using various catalysts. Studies have explored different catalysts like p-toluene sulfonic acid, ferric chloride hexahydrate, and titanium sulfate, which significantly influence the yield and efficiency of the synthesis process (Shan, 2002); (Zhang Xiang, 2004). Another study found that vitamin C can effectively catalyze the synthesis of isoamyl lactate, offering a more environmentally friendly alternative to traditional catalysts (Yu Shan-xin, 2003).

Physical and Chemical Properties

Research on isoamyl lactate includes examining its physical and chemical properties such as density, heat capacity, vapor pressure, and enthalpy of vaporization. These studies are crucial for understanding its behavior and potential applications in various industries (Jumei Xu et al., 2019).

Industrial Applications

Isoamyl lactate has several industrial applications. It is used in the food industry as a flavor additive for its banana-like aroma. It's also utilized as a solvent in various manufacturing processes, such as in varnishes, paints, and the extraction of penicillin (N. Azudin et al., 2013).

Vapor-Liquid Equilibrium

Understanding the vapor-liquid equilibrium of isoamyl lactate, particularly in mixtures with isoamyl alcohol, is important for process engineering and industrial applications. Studies have focused on determining these equilibria under various conditions, providing data for industrial design and operation (Jumei Xu et al., 2020).

Lactate Metabolism Studies

While not directly related to isoamyl lactate, research on lactate metabolism is relevant due to the common lactate component. Studies have focused on understanding lactate's role in various physiological and pathological conditions, including exercise metabolism and clinical diagnostics (E. Gertz et al., 1988); (Liza Rassaei et al., 2013).

Safety And Hazards

Isoamyl lactate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The global Isoamyl Lactate market was valued at US$ million in 2023 and is projected to reach US$ million by 2030, at a CAGR of % during the forecast period . This suggests that there is a growing interest in this compound and its potential applications.

properties

IUPAC Name

3-methylbutyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-6(2)4-5-11-8(10)7(3)9/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRORGGSWAKIXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858801
Record name Isopentyl lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoamyl lactate

CAS RN

19329-89-6
Record name Isoamyl lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19329-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopentyl lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019329896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, 3-methylbutyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopentyl lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentyl lactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.045
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOAMYL LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR4JQR9E0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoamyl lactate
Reactant of Route 2
Reactant of Route 2
Isoamyl lactate
Reactant of Route 3
Reactant of Route 3
Isoamyl lactate
Reactant of Route 4
Reactant of Route 4
Isoamyl lactate
Reactant of Route 5
Reactant of Route 5
Isoamyl lactate
Reactant of Route 6
Reactant of Route 6
Isoamyl lactate

Citations

For This Compound
388
Citations
J Xu, S Li, Z Zeng, W Xue - Journal of Chemical & Engineering …, 2019 - ACS Publications
The density and the heat capacity at saturation vapor pressure of isoamyl dl-lactate were measured at a temperature range of 288.15–453.65 K using a capillary pycnometer and …
Number of citations: 10 pubs.acs.org
JJ Clary, VJ Feron, JA Van Velthuijsen - Regulatory toxicology and …, 1998 - Elsevier
Lactate esters have an oral LD 50 greater than 2000 mg/kg and the inhalation LC 50 is generally above 5000 mg/m 3 and they may be potential eye and skin irritants, but not skin …
Number of citations: 114 www.sciencedirect.com
JW Lee, CT Trinh - Biotechnology for biofuels, 2019 - Springer
… On the other hand, isoamyl lactate was the most toxic among the lactate esters, where cell … The toxicity of lactate esters can be ranked in the following order: isoamyl lactate > benzyl …
Number of citations: 34 link.springer.com
Z Xiao, D Yu, Y Niu, N Ma, J Zhu - Flavour and Fragrance …, 2016 - Wiley Online Library
The aroma profile of different aroma‐types of Chinese liquors was measured using gas chromatography–mass spectrometry (GC‐MS) and sensory evaluation. Sensory analysis …
Number of citations: 49 onlinelibrary.wiley.com
L Jong-Won, CT Trinh - Biotechnology for Biofuels, 2019 - search.proquest.com
… On the other hand, isoamyl lactate was the most … The toxicity of lactate esters can be ranked in the following order: isoamyl lactate > benzyl lactate > butyl lactate > isobutyl lactate > …
Number of citations: 0 search.proquest.com
Z Jiang, J Xu, Z Zeng, W Xue… - The Canadian Journal of …, 2018 - Wiley Online Library
… Isoamyl lactate, a colourless … of isoamyl lactate and the kinetics of esterification between lactic acid and isoamyl alcohol. Bi and Yu5 investigated the synthesis of isoamyl lactate with …
Number of citations: 11 onlinelibrary.wiley.com
T Herraiz, PJ Martin‐Alvarez, G Reglero… - Journal of the …, 1989 - Wiley Online Library
… The wines without SO, have higher concentrations of ethyl acetate, ethyl lactate and isoamyl lactate. There are no significant differences in the other esters. Significantly higher …
Number of citations: 74 onlinelibrary.wiley.com
J Wu, Y Zheng, B Sun, X Sun, J Sun, F Zheng… - Molecules, 2015 - mdpi.com
… reported to occur in Chinese liquors widely, such as methyl lactate [4], ethyl lactate [7], butyl lactate [8], hexyl lactate [9], isopropyl lactate [10], isobutyl lactate [4] and isoamyl lactate [4]. …
Number of citations: 18 www.mdpi.com
MM Losada, JF López, A Añón… - … journal of food …, 2012 - Wiley Online Library
… were stored in bottles significantly affected (P < 0.05) the levels of 1-hexanol, ethyl heptanoate, ethyl octanoate, ethyl decanoate, hexyl acetate, isoamyl acetate and isoamyl lactate and …
Number of citations: 38 ifst.onlinelibrary.wiley.com
DH Cha, GM Loeb, CE Linn Jr… - Environmental …, 2018 - academic.oup.com
Fermentation volatiles attract a wide variety of insects and are used for integrated pest management. However, identification of the key behavior modifying chemicals has often been …
Number of citations: 15 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.